- Fluorine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Cas no 928-68-7 (6-Methyl-2-heptanone)

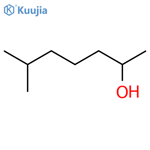

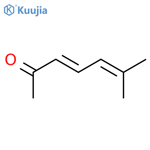

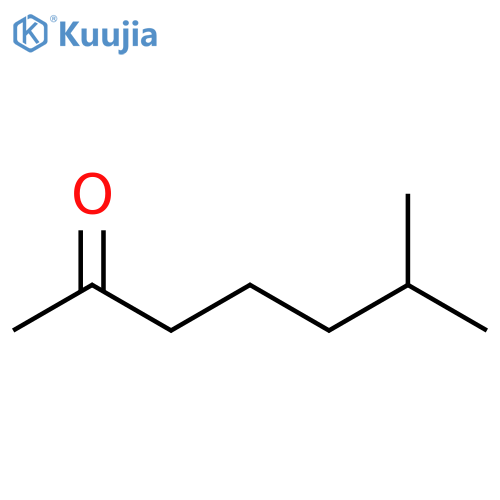

6-Methyl-2-heptanone structure

商品名:6-Methyl-2-heptanone

6-Methyl-2-heptanone 化学的及び物理的性質

名前と識別子

-

- 6-Methylheptan-2-one

- Methyl 4-Methylpentyl Ketone

- 2-Heptanone, 6-methyl-

- 6-Methyl-2-heptanone

- Isooctan-2-one

- Methyl isohexyl ketone

- NSC 39665

- 6-Methyl-2-heptanone (ACI)

- 2-Isooctanone

- 2-Methyl-6-heptanone

- 6-Methylhept-2-one

-

- MDL: MFCD00026527

- インチ: 1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3

- InChIKey: DPLGXGDPPMLJHN-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCC(C)C)C

計算された属性

- せいみつぶんしりょう: 128.12000

- どういたいしつりょう: 128.120115130 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 84.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- ぶんしりょう: 128.21

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.8203 g/cm3 (20 ºC)

- ゆうかいてん: -32.24°C (estimate)

- ふってん: 171°C

- フラッシュポイント: 44.6±7.5 ºC,

- 屈折率: 1.4171 (589.3 nm 20 ºC)

- ようかいど: 微溶性(2.7 g/l)(25ºC)、

- PSA: 17.07000

- LogP: 2.40170

- ようかいせい: エタノール、エーテル、アセトン、ベンゼンに可溶である。

6-Methyl-2-heptanone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1224

- 危険カテゴリコード: 10-36

- セキュリティの説明: S16

-

危険物標識:

- 包装グループ:III

- セキュリティ用語:3.2

- 危険レベル:3.2

- 包装等級:III

- リスク用語:R10

6-Methyl-2-heptanone 税関データ

- 税関コード:2914190090

- 税関データ:

中国税関コード:

2914190090概要:

2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Methyl-2-heptanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0700-25ML |

6-Methyl-2-heptanone |

928-68-7 | >98.0%(GC) | 25ml |

¥1080.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PL279-5ml |

6-Methyl-2-heptanone |

928-68-7 | 98.0%(GC) | 5ml |

¥762.0 | 2022-06-10 | |

| Chemenu | CM343383-25g |

6-Methyl-2-heptanone |

928-68-7 | 95%+ | 25g |

$282 | 2023-02-01 | |

| Chemenu | CM343383-5g |

6-Methyl-2-heptanone |

928-68-7 | 95%+ | 5g |

$73 | 2023-02-01 | |

| Enamine | EN300-72298-2.5g |

6-methylheptan-2-one |

928-68-7 | 95% | 2.5g |

$47.0 | 2023-02-12 | |

| Enamine | EN300-72298-100.0g |

6-methylheptan-2-one |

928-68-7 | 95% | 100.0g |

$775.0 | 2023-02-12 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-482921-5 g |

6-Methyl-2-heptanone, |

928-68-7 | 5g |

¥3,610.00 | 2023-07-11 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158865-5ML |

6-Methyl-2-heptanone |

928-68-7 | >98.0%(GC) | 5ml |

¥542.90 | 2023-09-02 | |

| TRC | M311915-10g |

6-Methyl-2-heptanone |

928-68-7 | 10g |

$ 523.00 | 2023-09-07 | ||

| Apollo Scientific | OR922705-10g |

6-Methyl-2-heptanone |

928-68-7 | 95% | 10g |

£280.00 | 2023-09-01 |

6-Methyl-2-heptanone 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Methyl isobutyl ketone , Water ; 15 bar, rt; rt → 105 °C

1.2 3 h, 105 - 110 °C; 1 h, 20 bar, 105 - 110 °C

1.2 3 h, 105 - 110 °C; 1 h, 20 bar, 105 - 110 °C

リファレンス

- Improved process for the production of 6-methylheptan-2-one, World Intellectual Property Organization, , ,

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Glycerol , Water ; rt → 120 °C; 15 bar, 120 °C

1.2 3 h, 120 - 125 °C

1.2 3 h, 120 - 125 °C

リファレンス

- Process for production of 6-methylheptanone, World Intellectual Property Organization, , ,

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium triethylborohydride Catalysts: Di-μ-hydroxyhexa-μ3-hydroxyhexakis[μ6-[[4′,4′′′,4′′′′′,4′′′′′′′-methanetetraylte… (reaction products with cobalt dichloride) Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ; 18 h, 40 bar, rt

1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ; 18 h, 40 bar, rt

リファレンス

- Single-Site Cobalt Catalysts at New Zr8(μ2-O)8(μ2-OH)4 Metal-Organic Framework Nodes for Highly Active Hydrogenation of Alkenes, Imines, Carbonyls, and Heterocycles, Journal of the American Chemical Society, 2016, 138(37), 12234-12242

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 MPa, 40 °C

リファレンス

- Application of single atom metal loaded catalyst in selective hydrogenation reaction, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Oxalic acid Solvents: Water

リファレンス

- Synthesis of 2-cyclohexyl-6-methylheptane, Journal of the Chemical Society, 1948, 48, 48-9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Sodium hydroxide , Palladium Solvents: Water

リファレンス

- Process for the production of 6-methylheptan-2-one or homologs from acetone and isovaleraldehyde or homologs., United States, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate Catalysts: Ruthenium, [μ-[[2,2′-bipyridine]-5,5′-dicarboxylato(2-)-κN1,κN1′:κO5]]trichloro(… (ruthenium chloride-deficient) Solvents: Dichloromethane ; 2 h, 40 °C

リファレンス

- Ruthenium Complexation in an Aluminium Metal-Organic Framework and its Application in Alcohol Oxidation Catalysis, Chemistry - A European Journal, 2012, 18(48), 15337-15344

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Ethyl acetate , Water ; 30 min, rt

リファレンス

- Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide, Organic Process Research & Development, 2012, 16(5), 1082-1089

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Catalysts: Diphenyl phosphate ; rt → 80 °C; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Hydrogen , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Catalysts: Palladium ; neutralized, 2 MPa, rt → 40 °C; 2 h, 40 °C

1.2 Reagents: Hydrogen , 2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Catalysts: Palladium ; neutralized, 2 MPa, rt → 40 °C; 2 h, 40 °C

リファレンス

- Preparation of δ-methyl ketone by one-pot method, China, , ,

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride (reaction products with Zr-MTBC-CoCl) Solvents: Tetrahydrofuran ; 0.75 d, 40 bar, 40 °C

リファレンス

- Stabilization of active metal catalysts at metal-organic framework nodes for highly efficient organic transformations, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]dihydroi… Solvents: Toluene

リファレンス

- Selective dehydrogenation of alcohols and diols catalyzed by a dihydrido iridium PCP pincer complex, Canadian Journal of Chemistry, 2001, 79, 823-829

合成方法 20

6-Methyl-2-heptanone Raw materials

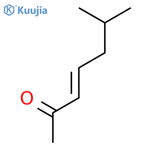

- 6-Methyl-hepten-2-one

- 6-methylhepta-3,5-dien-2-one

- 3-Hepten-2-one,6-methyl-

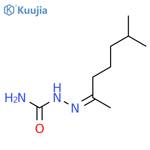

- Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)-

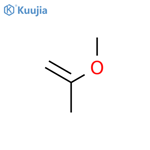

- 2-Methoxypropene

- Sulcatol

- 6-Methyl-2-heptanol

6-Methyl-2-heptanone Preparation Products

6-Methyl-2-heptanone 関連文献

-

Filip Colpaert,Sven Mangelinckx,Maria Teresa Rocchetti,Norbert De Kimpe Org. Biomol. Chem. 2011 9 549

-

Jing Shi,Bowen Hu,Dawei Gong,Shu Shang,Guangfeng Hou,Dafa Chen Dalton Trans. 2016 45 4828

-

Delphine Zanella,Monique Henket,Florence Schleich,Thibaut Dejong,Renaud Louis,Jean-Fran?ois Focant,Pierre-Hugues Stefanuto Analyst 2020 145 5148

-

Lijun Wu,Wei Liu,Jinli Cao,Qianqian Li,Yue Huang,Shungeng Min Anal. Methods 2013 5 1259

928-68-7 (6-Methyl-2-heptanone) 関連製品

- 61203-83-6(4-Pentylcyclohexanone)

- 84868-02-0(4-(trans-4-Pentylcyclohexyl)cyclohexanone)

- 5432-85-9(4-Isopropylcyclohexanone)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 40649-36-3(4-propylcyclohexan-1-one)

- 1757-42-2(3-methylcyclopentan-1-one)

- 82832-73-3(4-(trans-4'-Propylcyclohexyl)cyclohexan-1-one)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928-68-7)6-Methyl-2-heptanone

清らかである:99%

はかる:25g

価格 ($):163.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:928-68-7)6-Methyl-2-heptanone, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ